molecular formula C9H15N5O3 B1531660 Ethyl 4-(2-azidoacetyl)piperazine-1-carboxylate CAS No. 1546990-76-4

Ethyl 4-(2-azidoacetyl)piperazine-1-carboxylate

Cat. No. B1531660
CAS RN: 1546990-76-4
M. Wt: 241.25 g/mol
InChI Key: IFLLSQIEFRPOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-azidoacetyl)piperazine-1-carboxylate, also known as EAPC, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of piperazine, an organic compound that is widely used in the synthesis of pharmaceuticals, and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-azidoacetyl)piperazine-1-carboxylate is not fully understood, but it is believed to act as a substrate for enzymes and as a labeling agent for proteins, carbohydrates, and nucleic acids. It is also believed to interact with proteins and nucleic acids in order to modulate their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-(2-azidoacetyl)piperazine-1-carboxylate have not been extensively studied. However, it is believed to interact with proteins and nucleic acids in order to modulate their structure and function, and it has been studied for its potential applications in scientific research.

Advantages and Limitations for Lab Experiments

Ethyl 4-(2-azidoacetyl)piperazine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. It is also relatively non-toxic, making it safe to use in experiments. However, it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

Potential future directions for Ethyl 4-(2-azidoacetyl)piperazine-1-carboxylate include further research into its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Additionally, further research into its synthesis method could lead to more efficient production methods. Finally, further research into its potential applications in drug development could lead to the development of novel drugs.

Scientific Research Applications

Ethyl 4-(2-azidoacetyl)piperazine-1-carboxylate has been studied for its potential applications in scientific research. It has been used as a labeling agent for proteins, carbohydrates, and nucleic acids, as well as a substrate for enzymatic reactions. It has also been used to study the structure and function of proteins and nucleic acids, and to identify novel enzymes and enzyme inhibitors.

properties

IUPAC Name

ethyl 4-(2-azidoacetyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O3/c1-2-17-9(16)14-5-3-13(4-6-14)8(15)7-11-12-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLLSQIEFRPOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2-azidoacetyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2-azidoacetyl)piperazine-1-carboxylate
Reactant of Route 3
Ethyl 4-(2-azidoacetyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(2-azidoacetyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(2-azidoacetyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(2-azidoacetyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.